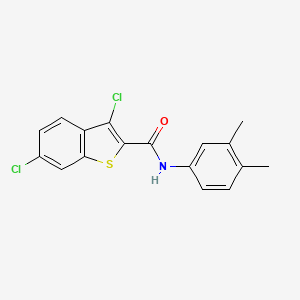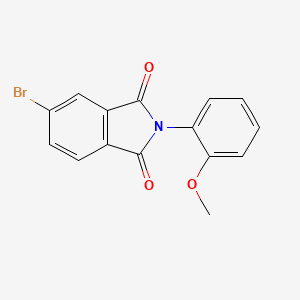![molecular formula C24H22N4OS B11706348 N-[(5Z)-4-(4-methoxyphenyl)-3-methyl-1,2,4-thiadiazol-5(4H)-ylidene]-N'-(4-methylphenyl)benzenecarboximidamide](/img/structure/B11706348.png)
N-[(5Z)-4-(4-methoxyphenyl)-3-methyl-1,2,4-thiadiazol-5(4H)-ylidene]-N'-(4-methylphenyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5Z)-4-(4-methoxyphenyl)-3-methyl-1,2,4-thiadiazol-5(4H)-ylidene]-N’-(4-methylphenyl)benzenecarboximidamide is a complex organic compound with a unique structure that includes a thiadiazole ring, methoxyphenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-4-(4-methoxyphenyl)-3-methyl-1,2,4-thiadiazol-5(4H)-ylidene]-N’-(4-methylphenyl)benzenecarboximidamide typically involves multiple steps, including the formation of the thiadiazole ring and subsequent functionalization. Common reagents used in the synthesis include methoxybenzene, methylbenzene, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-4-(4-methoxyphenyl)-3-methyl-1,2,4-thiadiazol-5(4H)-ylidene]-N’-(4-methylphenyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
N-[(5Z)-4-(4-methoxyphenyl)-3-methyl-1,2,4-thiadiazol-5(4H)-ylidene]-N’-(4-methylphenyl)benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5Z)-4-(4-methoxyphenyl)-3-methyl-1,2,4-thiadiazol-5(4H)-ylidene]-N’-(4-methylphenyl)benzenecarboximidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and ultimately exerting its biological effects.
Properties
Molecular Formula |
C24H22N4OS |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-3-methyl-1,2,4-thiadiazol-5-ylidene]-N'-(4-methylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C24H22N4OS/c1-17-9-11-20(12-10-17)25-23(19-7-5-4-6-8-19)26-24-28(18(2)27-30-24)21-13-15-22(29-3)16-14-21/h4-16H,1-3H3 |
InChI Key |
WMEGIPBQFLUAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=CC=CC=C2)N=C3N(C(=NS3)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11706283.png)
![2-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11706296.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-ethoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706297.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11706299.png)
![Benzyl {[4-(3-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11706301.png)
![ethyl (2Z)-2-benzoyl-3-[5-(4-nitrophenyl)-2-furyl]-2-propenoate](/img/structure/B11706307.png)
![1-[3',4-bis(4-chlorophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11706312.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11706319.png)
![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11706331.png)
![2-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11706341.png)
![4-chloro-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11706346.png)
![3-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11706347.png)
